molecular formula C41H32O11 B030696 Glucopyranose pentabenzoate CAS No. 3006-49-3

Glucopyranose pentabenzoate

Cat. No. B030696
CAS RN: 3006-49-3
M. Wt: 700.7 g/mol
InChI Key: JJNMLNFZFGSWQR-XBHBEMSESA-N
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Description

Synthesis Analysis

The synthesis of glucopyranose pentabenzoate derivatives can be achieved through various chemical pathways. For instance, photo-bromination of penta-O-benzoyl-β-D-glucopyranose with bromine yields good amounts of the 5-bromoderivative, which can be further processed to obtain various glucopyranose derivatives (Ferrier & Tyler, 1980). Another method involves the dehydrative α-glucosylation using 6-O-acetyl- or 6-O-p-nitrobenzoyl-2,3,4-tri-O-benzyl-D-glucopyranose, which is described as a stereoselective synthesis approach (Koto et al., 1983).

Molecular Structure Analysis

The molecular structure of glucopyranose pentabenzoate and its derivatives can be complex due to the presence of multiple benzoate groups. Studies on glucopyranoside-incorporated silver(I) and palladium(II) complexes provide insights into the molecular conformations and the steric effects of the glucopyranoside groups in metal complexes, indicating the structural diversity of these derivatives (Yang et al., 2010).

Chemical Reactions and Properties

Glucopyranose pentabenzoate undergoes various chemical reactions, leveraging the reactivity of the ester groups. For example, the synthesis of oligosaccharides on polymer supports explores the reactions of glucopyranose derivatives, leading to the formation of complex oligosaccharide structures (Guthrie et al., 1971).

Scientific Research Applications

  • Trofimov et al. (2015) found that Penta-O-1-[2-(glycidyloxy)ethoxy]ethyl-d-glucopyranose enhances biomaterial surface morphology and increases collagen fiber intermolecular bonds, which is beneficial for the preservation of cardiovascular bioprostheses (Trofimov et al., 2015).

  • Guthrie et al. (1971) demonstrated the synthesis of 6-O-(p-vinylbenzoyl) derivatives of glucopyranose on polymer supports, leading to the attachment of glucopyranose 1,2-O-orthoacetate units to styrene, which has potential applications in biotechnology (Guthrie et al., 1971).

  • Homer (2009) identified that glucopyranose compounds possess activity that enhances cellular immunity to living tissue, making them useful as anti-tumor agents (Homer, 2009).

  • Buskas et al. (2000) showed that N-pentenyl glycosides are excellent substrates for preparing various spacer functionalities, useful for studying biological and physiological phenomena of carbohydrates (Buskas et al., 2000).

  • He et al. (2007) discovered that C--D-glucosylbenzoquinone and C--D-glucosylhydroquinone effectively inhibit rabbit muscle glycogen phosphorylase b, providing a structural basis for inhibition (He et al., 2007).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas are recommended .

Future Directions

The variety and importance of applications of glucopyranose pentabenzoate continuously encourage scientists to undertake investigations of their structures and characteristics . The compound has a variety of application prospects in the treatment of respiratory diseases, cholesterol reduction, analgesic sedation, prevention of scurvy, treatment of cancer, as anti-oxidants and other aspects that show great healthcare potential .

properties

IUPAC Name

[(2R,3R,4S,5R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNMLNFZFGSWQR-XBHBEMSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466402
Record name glucopyranose pentabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucopyranose pentabenzoate

CAS RN

3006-49-3
Record name D-Glucopyranose, 1,2,3,4,6-pentabenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3006-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name glucopyranose pentabenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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